3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of chromenone, which is a class of organic compounds characterized by a fused ring structure comprising a benzene ring and a pyran ring with a ketone group . The 3,4-dimethoxyphenyl group suggests the presence of a phenyl ring with two methoxy (-OCH3) groups attached at the 3rd and 4th positions. The benzenesulfonate moiety is a common leaving group in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused ring structure of the chromenone, with the 3,4-dimethoxyphenyl and benzenesulfonate groups attached at specific positions. The exact structure would need to be confirmed using techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the chromenone core and the substituent groups. The benzenesulfonate group is a good leaving group, suggesting that it might undergo substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Catalytic Applications
The use of compounds related to 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate in catalysis has been explored. For example, a dimethyltin(IV) compound derived from a similar Schiff base was used as a catalyst for Baeyer–Villiger oxidation, demonstrating effective conversion of ketones to esters or lactones (Martins, Hazra, Silva, & Pombeiro, 2016).
Synthesis of Chromene Derivatives
Research on 2-benzylidene-3-methyl-4-nitro-2,5-dihydrothiophene 1,1-dioxide, a compound with a structure related to the queried chemical, has been conducted to understand its reactions with CH acids. This research has implications for the synthesis of thieno[3,2-b]chromene derivatives (Berestovitskaya, Selivanova, Vakulenko, Efremova, & Berkova, 2009).
Nonlinear Optical Properties
Compounds structurally similar to this compound have been synthesized and evaluated for their nonlinear optical properties. Such studies are crucial for their potential applications in optical limiting (Ruanwas et al., 2010).
Photochromism Studies
Research into the photochromic properties of chromene compounds has been conducted, indicating potential applications in materials science, particularly in the development of photo-responsive materials (Hobley et al., 2000).
Structure Analysis
Studies on compounds like 5,3'-dihydroxy-3,6,7,4',5'-pentamethoxyflavone, which shares structural similarities with the queried compound, have been carried out to understand their crystal structures. This research contributes to the broader understanding of chromene derivatives' molecular arrangement and interactions (Swamy et al., 2006).
Future Directions
Mechanism of Action
Target of action
The compound “3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate” could potentially interact with various biological targets due to its complex structure. For instance, the 3,4-dimethoxyphenyl moiety is found in many biologically active compounds and could interact with various enzymes or receptors .
Properties
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] benzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O7S/c1-15-19-11-10-17(31-32(26,27)18-7-5-4-6-8-18)14-21(19)30-24(25)23(15)16-9-12-20(28-2)22(13-16)29-3/h4-14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYBJUQVCVKUJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OS(=O)(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.